molecular formula C16H23NO2 B4658819 2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide

2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide

Cat. No. B4658819
M. Wt: 261.36 g/mol
InChI Key: LBPYHSPOBBWIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide, also known as BAY 41-2272, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of drugs known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a range of beneficial effects on the cardiovascular system.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272 works by stimulating the activity of sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
The vasodilatory effects of this compound 41-2272 are due to its ability to increase the production of cGMP, which leads to the relaxation of smooth muscle cells in blood vessels. This results in improved blood flow and reduced blood pressure. Additionally, this compound 41-2272 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as atherosclerosis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272 is its specificity for sGC, which minimizes off-target effects. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life. However, one limitation of this compound 41-2272 is its relatively low potency compared to other sGC stimulators.

Future Directions

There are several potential future directions for research on 2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Additionally, further studies are needed to elucidate the full range of its anti-inflammatory effects and to determine its potential use in the treatment of other inflammatory conditions. Finally, there is ongoing research into the development of more potent and selective sGC stimulators, which may have improved therapeutic efficacy compared to this compound 41-2272.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as atherosclerosis.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-11(15(18)17-13-7-8-13)19-14-9-5-12(6-10-14)16(2,3)4/h5-6,9-11,13H,7-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPYHSPOBBWIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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